Steric Profile vs. Diethylaminoethyl Analog
N-(2-Dimethylaminoethyl)-4-methylbenzamidine dihydrochloride (free base MW 205.30 g/mol; dihydrochloride salt MW 278.22 g/mol) presents a measurably smaller steric footprint than its closest side-chain analog, N-(2-diethylaminoethyl)-4-methylbenzamidine dihydrochloride (free base MW 233.35 g/mol; dihydrochloride salt MW 306.28 g/mol) . This 10% reduction in free base molecular weight reflects the replacement of two N-ethyl groups with two N-methyl groups, reducing van der Waals volume and conformational flexibility of the basic side chain. In target enzyme binding pockets with steric constraints at the S2/S3 subsites, the less bulky dimethylaminoethyl group may avoid steric clashes that could penalize binding of the diethyl homolog, although direct comparative enzymology data for this specific pair have not been identified in the peer-reviewed literature and this inference remains at the class level.
| Evidence Dimension | Molecular weight and steric bulk of aminoalkyl side chain |
|---|---|
| Target Compound Data | Molecular formula C12H19N3 (free base); free base MW 205.30 g/mol; dihydrochloride salt MW 278.22 g/mol |
| Comparator Or Baseline | N-(2-diethylaminoethyl)-4-methylbenzamidine dihydrochloride: free base formula C14H23N3; free base MW 233.35 g/mol; dihydrochloride salt MW ~306.28 g/mol |
| Quantified Difference | ΔMW (free base) = ~28.05 g/mol (approximately 12% lower for target compound); two methyl groups vs. two ethyl groups on the terminal amine |
| Conditions | Structural comparison based on molecular formula and IUPAC nomenclature; no direct comparative biological assay data available for this specific pair |
Why This Matters
For procurement decisions in SAR programs exploring basic amine side chains, the dimethyl homolog provides a distinct steric and electronic profile that cannot be replicated by the diethyl variant, ensuring that the structure-activity landscape is sampled at a different coordinate.
